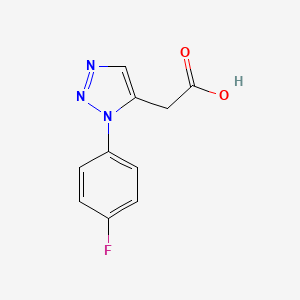

2-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-5-yl)acetic acid

Description

Properties

IUPAC Name |

2-[3-(4-fluorophenyl)triazol-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c11-7-1-3-8(4-2-7)14-9(5-10(15)16)6-12-13-14/h1-4,6H,5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZKKRRUVVLDLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CN=N2)CC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-5-yl)acetic acid typically involves the formation of the triazole ring through a cycloaddition reaction. One common method is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst. The 4-fluorophenyl group can be introduced through the use of a 4-fluorophenyl azide or a 4-fluorophenyl alkyne. The acetic acid moiety is then introduced through subsequent functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The triazole ring and the 4-fluorophenyl group can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or halogenated compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-(1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl)acetic acid possess activity against various bacterial strains. A study highlighted the synthesis of new 1,2,3-triazole derivatives that demonstrated promising antibacterial effects, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Potential

Triazole derivatives have been explored for their anticancer properties. Compounds related to 2-(1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl)acetic acid have shown efficacy in inhibiting cancer cell proliferation in vitro. For example, a study reported the design and synthesis of triazole-based compounds that exhibited selective cytotoxicity against cancer cell lines . This suggests that the compound may serve as a scaffold for developing new anticancer agents.

Enzyme Inhibition

The compound's structure allows it to interact with various biological targets. It has been investigated as a potential inhibitor of certain enzymes involved in disease processes such as cancer and inflammation. The mechanism of action often involves the disruption of enzyme activity through binding interactions facilitated by the triazole moiety .

Fungicidal Properties

Triazole compounds are well-known for their fungicidal activity. Research has indicated that 2-(1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl)acetic acid could be effective against fungal pathogens affecting crops. Studies have demonstrated that triazole derivatives can inhibit the growth of fungi by interfering with their biosynthetic pathways . This property makes them valuable in agricultural practices to protect crops from fungal diseases.

Plant Growth Regulation

In addition to fungicidal applications, triazoles can act as plant growth regulators. They may influence various physiological processes in plants, promoting growth and enhancing resistance to environmental stressors . This dual functionality supports their use in sustainable agriculture practices.

Synthesis of Novel Materials

The unique chemical structure of 2-(1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl)acetic acid allows for its incorporation into novel polymeric materials. Research has focused on synthesizing polymers that exhibit enhanced mechanical properties and thermal stability by integrating triazole units into their backbone . Such materials can find applications in coatings, adhesives, and composite materials.

Photonic Applications

Triazole derivatives have been investigated for their optical properties, making them suitable candidates for photonic applications such as sensors and light-emitting devices . The ability to modify the electronic properties through structural variations opens avenues for developing advanced photonic materials.

Mechanism of Action

The mechanism of action of 2-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-5-yl)acetic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and the fluorophenyl group could play key roles in binding to these targets, while the acetic acid moiety might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic Substituents

- {(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid (): Structural Differences: Incorporates a thiazolidinone ring and a pyrazole moiety, unlike the simpler triazole core in the target compound. Functional Impact: The thiazolidinone-thioacetic acid system may enhance metal chelation or enzyme inhibition, which is absent in the target compound .

- 2-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2H-pyrrol-1-yl]acetic acid (): Structural Differences: Replaces the triazole with a pyrrolidinone ring. Functional Impact: The pyrrolidinone-acetic acid structure could influence hydrogen-bonding interactions in biological targets compared to the triazole’s planar geometry .

Triazole Derivatives with Variable Substituents

2-((5-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid () :

- 2-(4-Ethoxycarbonyl-5-methyl-1H-1,2,3-triazol-1-yl)acetic acid monohydrate (): Structural Differences: Substitutes the 4-fluorophenyl group with an ethoxycarbonyl group. Functional Impact: The ester group increases hydrophobicity but reduces acidity compared to the acetic acid moiety in the target compound .

Non-Triazole Heterocyclic Analogues

- 2-(4-phenyl-1,3-thiazol-5-yl)acetic acid (): Structural Differences: Replaces the triazole with a thiazole ring.

2-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid () :

Physicochemical and Pharmacokinetic Properties

<sup>*</sup> Predicted using fragment-based methods. <sup>†</sup> Estimated based on fluorine’s contribution to lipophilicity .

Biological Activity

2-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-5-yl)acetic acid, a compound featuring a triazole ring, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a 4-fluorophenyl group and a triazole moiety. Its molecular formula is with a molecular weight of approximately 197.17 g/mol. The compound's CAS number is 1017423-88-9.

| Property | Value |

|---|---|

| Molecular Formula | C9H8FN3O2 |

| Molecular Weight | 197.17 g/mol |

| CAS Number | 1017423-88-9 |

Synthesis

The synthesis of 2-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-5-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often incorporates azide-alkyne cycloaddition reactions, which are pivotal in forming the triazole ring.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that related triazole derivatives demonstrate effective inhibition against various bacterial strains. The biological activity of 2-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-5-yl)acetic acid suggests potential use as an antimicrobial agent due to its structural similarity to known antimicrobial triazoles .

Anticancer Properties

Triazole derivatives are increasingly recognized for their anticancer activities. In vitro studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For example, derivatives of triazoles have been reported to show cytotoxic effects against human cancer cell lines such as breast and colon cancer cells . Although specific data on 2-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-5-yl)acetic acid is limited, its structural characteristics suggest potential anticancer activity.

Enzyme Inhibition

Recent findings indicate that triazole compounds can act as inhibitors of various enzymes involved in disease pathways. For instance, some studies have focused on the inhibition of DprE1 (Decaprenylphosphoryl-β-D-ribose oxidase), an enzyme implicated in tuberculosis. Compounds structurally related to 2-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-5-yl)acetic acid have shown promising inhibitory effects against DprE1 with low IC50 values .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The results indicated that compounds with a fluorophenyl substituent exhibited enhanced activity compared to their non-fluorinated counterparts. The specific IC50 values for related compounds ranged from 10 to 30 µg/mL against Staphylococcus aureus and E. coli .

Study on Anticancer Effects

In another investigation focusing on the anticancer potential of triazole derivatives, it was found that certain compounds significantly inhibited the growth of HCT116 colon cancer cells with IC50 values around 6 µM. This suggests that similar structural motifs in 2-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-5-yl)acetic acid may also yield comparable anticancer effects .

Q & A

Q. What are the recommended synthetic routes for 2-(1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl)acetic acid, and how can reaction efficiency be optimized?

The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the acetic acid moiety. Key reagents include 4-fluorophenyl azide derivatives and propargyl acetic acid precursors. Optimization strategies:

- Use Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) to enhance regioselectivity and yield .

- Solvent selection (e.g., DMF or THF) impacts reaction kinetics; microwave-assisted synthesis may reduce reaction time .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR (¹H/¹³C): Confirm triazole ring formation (δ 7.5–8.5 ppm for aromatic protons) and acetic acid moiety (δ 2.5–3.5 ppm for CH₂ and δ 10–12 ppm for COOH) .

- HPLC-MS: Quantify purity and verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₁H₉FN₃O₂) .

- FT-IR: Identify carbonyl stretches (1700–1720 cm⁻¹ for carboxylic acid) and triazole C=N vibrations (1450–1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of this compound?

Contradictions may arise from assay conditions or structural analogs. Mitigation strategies:

- Dose-response profiling: Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .

- Structural analogs: Test derivatives with modified fluorophenyl or triazole substituents to isolate pharmacophores .

- Mechanistic studies: Use fluorescence polarization or SPR to evaluate target binding (e.g., kinase inhibition vs. DNA intercalation) .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- ADME prediction: Tools like SwissADME or ADMETLab estimate logP (lipophilicity), bioavailability, and blood-brain barrier permeability .

- Molecular docking: Simulate interactions with targets (e.g., COX-2 or β-lactamases) using AutoDock Vina or Schrödinger Suite .

- QSAR models: Corrogate substituent effects (e.g., fluorine position) with activity data to guide structural optimization .

Q. How can reaction conditions be tailored to improve yield in large-scale synthesis?

- DOE (Design of Experiments): Screen variables (temperature, catalyst loading, solvent ratio) via Plackett-Burman or Taguchi methods .

- Flow chemistry: Continuous reactors enhance heat/mass transfer, reducing side products (e.g., dimerization) .

- Catalyst recycling: Immobilize Cu(I) on silica or magnetic nanoparticles to reduce waste .

Q. What strategies validate the compound’s mechanism of action in enzyme inhibition studies?

- Enzyme kinetics: Measure and inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .

- Isothermal titration calorimetry (ITC): Quantify binding affinity and thermodynamics .

- Crystallography: Co-crystallize the compound with target enzymes (e.g., PDB deposition) to visualize binding modes .

Q. How do fluorophenyl and triazole substituents influence the compound’s physicochemical stability?

- Accelerated stability studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to assess degradation pathways .

- pH-dependent stability: Use UV-Vis or LC-MS to monitor hydrolysis of the acetic acid group in buffered solutions (pH 1–13) .

- Computational modeling: DFT calculations predict electron-withdrawing effects of fluorine on triazole ring stability .

Methodological Resources

- Synthetic protocols: Refer to PubChem for validated reaction conditions and safety data .

- Biological assays: Adapt protocols from studies on analogous triazole-carboxylic acid derivatives .

- Data analysis: Use tools like OriginLab or GraphPad Prism for statistical validation of dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.